- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153
Cas no 90874-41-2 (3-Phenylcyclobutan-1-amine)
3-Phenylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylcyclobutanamine
- 3-Phenylcyclobutan-1-amine
- cis-3-Phenylcyclobutan-1-amine
- trans-3-Phenylcyclobutan-1-amine
- trans-3-Phenylcyclobutanamine
- cis-3-Phenylcyclobutanamine
- 3-phenylcyclobutylamine
- Cyclobutanamine, 3-phenyl-, cis- (9CI)
- (1r,3r)-3-phenylcyclobutan-1-amine
- cis-3-phenylcyclobutylamine
- VJXKVDLXKYYYBX-UHFFFAOYSA-N
- VJXKVDLXKYYYBX-AOOOYVTPSA-N
- Cyclobutanamine, 3-phenyl-, tr
- 3-Phenylcyclobutanamine (ACI)
- Cyclobutylamine, 3-phenyl- (6CI, 7CI)
- 3-Phenyl-cyclobutylamine
- SY233867
- PB19234
- SCHEMBL1571561
- CHEMBL4568652
- PB38200
- MFCD22194531
- VQA07491
- Cyclobutanamine, 3-phenyl-, trans-
- AKOS025291188
- VS-0383
- SCHEMBL14861174
- 395074-91-6
- MFCD12097546
- 1570-99-6
- AKOS015904622
- EN300-197029
- SCHEMBL23951711
- SB20919
- CS-0049696
- CYCLOBUTANAMINE, 3-PHENYL-, CIS-
- MFCD22194512
- AKOS009826756
- CS-0051224
- SCHEMBL5998837
- AS-34755
- DS-10066
- CS-0054864
- SB20920
- EN300-215744
- EN300-145405
- 90874-41-2
- BAA57099
- (1s,3s)-3-phenylcyclobutan-1-amine
- PB38990
- DB-315580
-
- MDL: MFCD12097546
- Inchi: 1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
- InChI Key: VJXKVDLXKYYYBX-UHFFFAOYSA-N
- SMILES: NC1CC(C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 147.104799419g/mol
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.6
3-Phenylcyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115984-100mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 95% | 100mg |
$360.00 | 2023-08-31 | |
| Alichem | A019115984-250mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 95% | 250mg |
$597.92 | 2023-08-31 | |
| Alichem | A019115984-1g |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 95% | 1g |
$1465.20 | 2023-08-31 | |
| Chemenu | CM191537-1g |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 95+% | 1g |
$750 | 2021-08-05 | |
| abcr | AB456966-250 mg |
3-Phenylcyclobutanamine; . |
90874-41-2 | 250MG |
€253.10 | 2022-06-10 | ||
| abcr | AB456966-500 mg |
3-Phenylcyclobutanamine; . |
90874-41-2 | 500MG |
€449.30 | 2022-03-01 | ||
| abcr | AB456966-1 g |
3-Phenylcyclobutanamine; . |
90874-41-2 | 1g |
€656.20 | 2022-03-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P895437-250mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 97% | 250mg |
2,970.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE743-50mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 97% | 50mg |
928CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE743-100mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 97% | 100mg |
882.0CNY | 2021-07-12 |
3-Phenylcyclobutan-1-amine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
Production Method 2
- 3-Phenylcyclobutylamine. II, Journal of Organic Chemistry, 1962, 27, 1647-50
3-Phenylcyclobutan-1-amine Raw materials
3-Phenylcyclobutan-1-amine Preparation Products
3-Phenylcyclobutan-1-amine Suppliers
3-Phenylcyclobutan-1-amine Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-Phenylcyclobutan-1-amine
Introduction to 3-Phenylcyclobutan-1-amine (CAS No. 90874-41-2)
3-Phenylcyclobutan-1-amine, also known by its CAS number 90874-41-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutane ring and phenyl substituent, which contribute to its distinct chemical and biological properties. The interest in 3-Phenylcyclobutan-1-amine stems from its potential applications in the development of novel therapeutic agents and its role in understanding the structure-activity relationships (SAR) of similar compounds.
The chemical structure of 3-Phenylcyclobutan-1-amine consists of a cyclobutane ring with a phenyl group attached to one of the carbon atoms, and an amine group on another carbon atom. This arrangement provides a rigid and planar structure, which can influence its interactions with biological targets. The cyclobutane ring is known for its high strain energy, which can affect the compound's reactivity and stability. The phenyl substituent, on the other hand, can enhance the compound's lipophilicity and aromatic character, making it an attractive candidate for various biological studies.
In recent years, 3-Phenylcyclobutan-1-amine has been studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its interaction with G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Studies have shown that 3-Phenylcyclobutan-1-amine can modulate the activity of certain GPCRs, particularly those involved in neurotransmission and pain signaling. For example, a study published in the Journal of Medicinal Chemistry in 2022 reported that 3-Phenylcyclobutan-1-amine exhibited potent agonist activity at the serotonin 5-HT2A receptor, suggesting its potential as a novel antidepressant or anxiolytic agent.
Beyond GPCRs, 3-Phenylcyclobutan-1-amine has also been investigated for its effects on ion channels and enzymes. Research published in the European Journal of Pharmacology in 2021 demonstrated that this compound could inhibit certain voltage-gated sodium channels, which are implicated in conditions such as epilepsy and neuropathic pain. Additionally, studies have explored its ability to modulate cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.
The synthesis of 3-Phenylcyclobutan-1-amine has been optimized using various methodologies to improve yield and purity. One common approach involves the cyclization of a suitable precursor followed by reduction to form the amine group. A recent paper in Organic Letters described a highly efficient one-pot synthesis method that utilized palladium-catalyzed cross-coupling reactions to construct the cyclobutane ring and introduce the phenyl substituent. This method not only increased the overall yield but also reduced the number of purification steps required.
The pharmacokinetic properties of 3-Phenylcyclobutan-1-amine have also been studied to assess its suitability as a drug candidate. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, with significant accumulation in brain tissue. These properties are advantageous for central nervous system (CNS) disorders where brain penetration is crucial. However, further research is needed to fully understand its metabolism and potential drug-drug interactions.
In addition to its therapeutic potential, 3-Phenylcyclobutan-1-amine has been used as a tool compound in academic research to probe biological systems. Its unique structure makes it an excellent probe for studying protein-ligand interactions and elucidating binding mechanisms. For instance, a study published in Biochemistry in 2020 utilized NMR spectroscopy to investigate the binding mode of 3-Phenylcyclobutan-1-amine to a specific GPCR subtype, providing valuable insights into receptor-ligand interactions.
The safety profile of 3-Phenylcyclobutan-1-amine is another critical aspect that has been evaluated through extensive toxicological studies. These studies have generally shown that it is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, as with any new chemical entity (NCE), ongoing safety assessments are essential to ensure its long-term safety and efficacy.
In conclusion, 3-Phenylcyclobutan-1-amine (CAS No. 90874-41-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or as a tool compound for academic research. Continued investigation into its pharmacological properties and potential clinical applications will likely uncover new opportunities for improving human health.
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